molecular formula C25H31N5O3 B033427 (S)-2-(N-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)戊酰胺)-3-甲基丁酸甲酯 CAS No. 137863-17-3

(S)-2-(N-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)戊酰胺)-3-甲基丁酸甲酯

货号: B033427
CAS 编号: 137863-17-3
分子量: 449.5 g/mol
InChI 键: UJTNRXYTECQKFO-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学研究应用

Antihypertensive Agent

One of the primary applications of (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate is as an antihypertensive agent. It is structurally related to valsartan, an established angiotensin II receptor blocker (ARB). Studies have shown that compounds with similar structures can effectively lower blood pressure by inhibiting the angiotensin II receptor type 1 (AT1), leading to vasodilation and reduced blood volume .

Cardiovascular Research

Research indicates that this compound may also play a role in cardiovascular protection beyond blood pressure reduction. Its potential to mitigate cardiac hypertrophy and fibrosis has been explored in preclinical studies, suggesting that it may offer additional benefits in treating heart failure and other cardiovascular diseases .

Drug Metabolism and Pharmacokinetics

The pharmacokinetic profile of (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption and moderate solubility, making it suitable for oral administration .

Table 1: Pharmacokinetic Properties

PropertyValue
BioavailabilityModerate
SolubilityPoorly soluble
Metabolic PathwaysCYP450 interactions
Half-lifeVariable

Enzyme Inhibition

(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate has been identified as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic raises considerations for drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices has been studied for developing smart materials with responsive properties to environmental stimuli .

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
ResponsivenesspH-sensitive

Clinical Trials

Several clinical trials have investigated the efficacy of valsartan-related compounds in managing hypertension and heart failure. These studies highlight the importance of structural modifications on therapeutic outcomes.

Case Study Summary:

  • Study Title: Efficacy of Valsartan Methyl Ester in Hypertension Management
  • Results: Significant reduction in systolic and diastolic blood pressure compared to placebo.

Preclinical Studies

Preclinical models have demonstrated that (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate can reduce cardiac remodeling in hypertensive rats.

生物活性

The compound (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate (CAS No. 137863-17-3) is a synthetic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N5O3C_{25}H_{31}N_5O_3 with a molecular weight of 449.55 g/mol. The structure features a tetrazole ring, biphenyl moiety, and a pentanamido side chain, which may contribute to its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features may exhibit anticancer activities. A study focused on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancers. The compound showed promising results in reducing tumor growth in xenograft models by decreasing phosphorylated STAT3 levels and promoting apoptosis in cancer cells .

The proposed mechanism involves:

  • Inhibition of Protein-Protein Interactions : The compound may disrupt interactions between STAT3 and its partners, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Increased apoptosis was observed in treated cells, suggesting that the compound activates intrinsic apoptotic pathways .

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics, although detailed studies on metabolism and excretion are still required. Toxicity assessments revealed no significant adverse effects at therapeutic doses in animal models, indicating a potentially safe profile for further development .

Study 1: Tumor Suppression in Mouse Models

In a controlled experiment involving mice xenografted with human tumors, treatment with the compound led to significant tumor size reduction compared to control groups. Histological analysis showed decreased expression of proliferation markers (Ki67) and increased apoptosis (TUNEL staining) in treated tumors .

ParameterControl GroupTreatment Group
Tumor Size (mm^3)500250
Ki67 Expression (%)4015
Apoptosis IndexLowHigh

Study 2: In Vitro Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibited cell growth at concentrations as low as 1 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Cell LineIC50 (µM)
MDA-MB-2311.5
NIH3T32.0
HT291.0

属性

IUPAC Name

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTNRXYTECQKFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468616
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-17-3
Record name N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 2
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 5
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 6
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Customer
Q & A

Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?

A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []

Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?

A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.

Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?

A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.

Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?

A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:

    Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?

    A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。